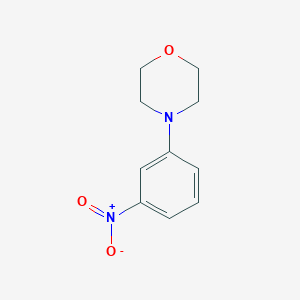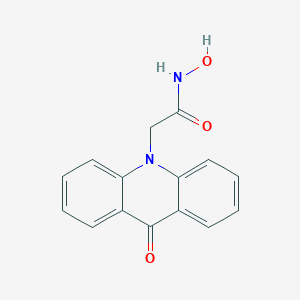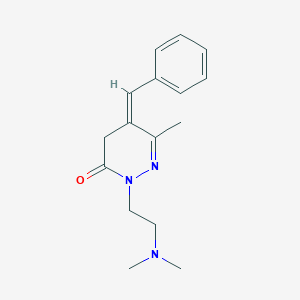
(5Z)-5-Benzylidene-2-(2-dimethylaminoethyl)-6-methyl-pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-Benzylidene-2-(2-dimethylaminoethyl)-6-methyl-pyridazin-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by the name of Pyridazinone derivative and has gained attention due to its unique structure and properties.
Mécanisme D'action
The mechanism of action of (5Z)-5-Benzylidene-2-(2-dimethylaminoethyl)-6-methyl-pyridazin-3-one is not fully understood. However, it has been suggested that this compound may exert its biological activity by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
(5Z)-5-Benzylidene-2-(2-dimethylaminoethyl)-6-methyl-pyridazin-3-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. This compound has also been found to exhibit anti-inflammatory properties and may be useful for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5Z)-5-Benzylidene-2-(2-dimethylaminoethyl)-6-methyl-pyridazin-3-one in lab experiments include its unique structure and properties, which make it a useful tool for studying various biological processes. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of (5Z)-5-Benzylidene-2-(2-dimethylaminoethyl)-6-methyl-pyridazin-3-one. One possible direction is to investigate its potential as a fluorescent probe for the detection of other metal ions in biological systems. Another direction is to study its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of (5Z)-5-Benzylidene-2-(2-dimethylaminoethyl)-6-methyl-pyridazin-3-one can be achieved by the reaction of 2-dimethylaminoethylamine with ethyl acetoacetate followed by the reaction with benzaldehyde and 2-methyl-3-oxo-2,3-dihydropyridazine-6-carboxylic acid. This reaction sequence leads to the formation of (5Z)-5-Benzylidene-2-(2-dimethylaminoethyl)-6-methyl-pyridazin-3-one.
Applications De Recherche Scientifique
(5Z)-5-Benzylidene-2-(2-dimethylaminoethyl)-6-methyl-pyridazin-3-one has been studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anticancer, antitumor, and anti-inflammatory properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.
Propriétés
Numéro CAS |
117027-28-8 |
|---|---|
Nom du produit |
(5Z)-5-Benzylidene-2-(2-dimethylaminoethyl)-6-methyl-pyridazin-3-one |
Formule moléculaire |
C16H21N3O |
Poids moléculaire |
271.36 g/mol |
Nom IUPAC |
(5Z)-5-benzylidene-2-[2-(dimethylamino)ethyl]-6-methylpyridazin-3-one |
InChI |
InChI=1S/C16H21N3O/c1-13-15(11-14-7-5-4-6-8-14)12-16(20)19(17-13)10-9-18(2)3/h4-8,11H,9-10,12H2,1-3H3/b15-11- |
Clé InChI |
MJLRNZWUIWIHKX-UHFFFAOYSA-N |
SMILES isomérique |
CC\1=NN(C(=O)C/C1=C/C2=CC=CC=C2)CCN(C)C |
SMILES |
CC1=NN(C(=O)CC1=CC2=CC=CC=C2)CCN(C)C |
SMILES canonique |
CC1=NN(C(=O)CC1=CC2=CC=CC=C2)CCN(C)C |
Synonymes |
2-(2-dimethylaminoethyl)-5-benzylidene-6-methyl-3-pyridazinone DBMP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




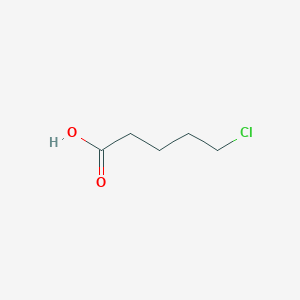
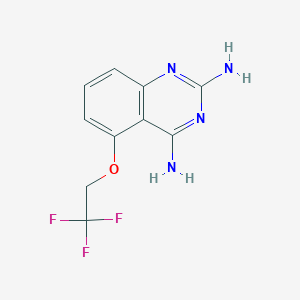
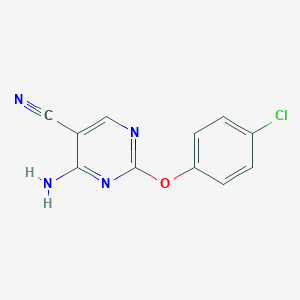
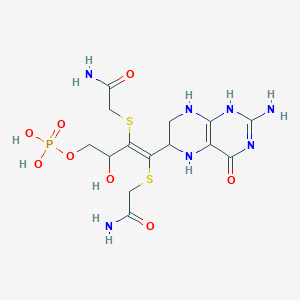
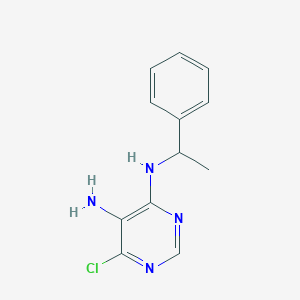
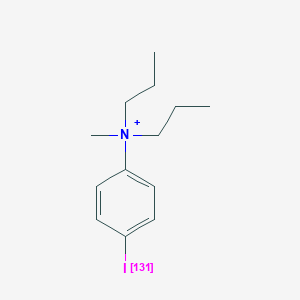
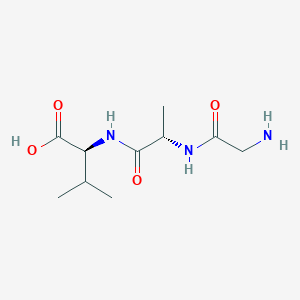
![5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B53306.png)
![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B53307.png)
![tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate](/img/structure/B53312.png)
